4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid

Description

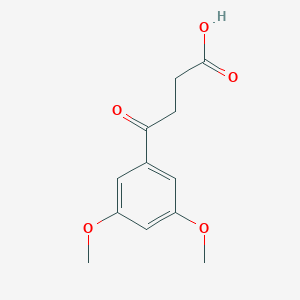

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-9-5-8(6-10(7-9)17-2)11(13)3-4-12(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYAYINNKXZNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567079 | |

| Record name | 4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17103-70-7 | |

| Record name | 4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 3,5 Dimethoxyphenyl 4 Oxobutyric Acid

Established Synthetic Routes for 4-(3,5-Dimethoxyphenyl)-4-oxobutyric Acid

The synthesis of this compound can be approached through a well-defined multi-step process that leverages fundamental reactions in organic chemistry.

Multi-Step Synthesis Approaches

A primary and established route for the synthesis of this compound involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with succinic anhydride (B1165640). This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds by the formation of an acylium ion from succinic anhydride in the presence of the Lewis acid, which then attacks the electron-rich 1,3-dimethoxybenzene ring. The methoxy (B1213986) groups at positions 1 and 3 direct the incoming acyl group to the 4-position due to steric and electronic effects, resulting in the desired product.

The general steps of this synthesis are:

Activation of succinic anhydride with a Lewis acid catalyst to form an electrophilic acylium ion.

Electrophilic aromatic substitution reaction where the 1,3-dimethoxybenzene attacks the acylium ion.

Aqueous workup to hydrolyze the intermediate complex and yield this compound.

Role of Reduction in Synthesis

While not a direct step in the synthesis of this compound itself, reduction reactions are crucial in the synthesis of related compounds and derivatives. For instance, if the ultimate goal is to produce 4-(3,5-Dimethoxyphenyl)butyric acid, the ketone group in this compound would need to be reduced. Common methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). These reductions selectively remove the carbonyl oxygen, converting the ketone into a methylene (B1212753) group, thereby extending the carbon chain without the keto functionality.

General Synthetic Strategies for Aryl-Oxobutanoic Acids

The synthesis of this compound falls under the broader category of preparing aryl-oxobutanoic acids. The strategies employed are generally applicable to a wide range of substituted aromatic compounds.

Friedel-Crafts Acylation of Substituted Arenes with Succinic Anhydride

The Friedel-Crafts acylation of substituted arenes with succinic anhydride is a cornerstone for the synthesis of various 4-aryl-4-oxobutanoic acids. This electrophilic aromatic substitution reaction is highly effective for arenes that are activated with electron-donating groups, such as alkoxy or alkyl groups. The reaction between an activated arene and succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride, leads to the formation of a 4-aryl-4-oxobutanoic acid. The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring. For example, in the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid, toluene is reacted with succinic anhydride. wikipedia.org

Optimization of Reaction Parameters and Solvents for Yield and Selectivity

The efficiency and selectivity of the Friedel-Crafts acylation can be significantly influenced by several reaction parameters. The choice of catalyst, solvent, reaction temperature, and reaction time are all critical factors that need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Catalyst: While aluminum chloride is a traditional and effective catalyst, other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and zinc chloride (ZnCl₂) can also be used. google.com In recent years, there has been a push towards more environmentally friendly and reusable solid acid catalysts. chemijournal.comchemijournal.com These solid acids can simplify the purification process and reduce waste.

Solvent: The choice of solvent is also crucial. Commonly used solvents include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons like dichloromethane and dichloroethane. google.com However, due to the toxicity and environmental concerns associated with these solvents, solvent-free reaction conditions, often utilizing mechanochemistry (ball milling), have been explored as a greener alternative. nih.gov Research has also been conducted on using tunable aryl alkyl ionic liquids as both the solvent and the catalyst system.

Reaction Conditions: The reaction temperature and duration are optimized to ensure complete reaction while minimizing side reactions such as polysubstitution or decomposition of the product. Lower temperatures are generally favored to enhance selectivity.

| Catalyst | Typical Solvent | Relative Yield | Notes |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Nitrobenzene | High | Traditional, effective, but can be corrosive and difficult to handle. |

| Ferric Chloride (FeCl₃) | Dichloroethane | Moderate to High | Milder Lewis acid, can offer better selectivity in some cases. |

| Solid Acid Catalysts (e.g., Zeolites) | Solvent-free or non-polar solvent | Variable | Environmentally friendly, reusable, but may require higher temperatures. chemijournal.comchemijournal.com |

Derivatization from Related Precursors

The synthesis of this compound can also be envisioned through the derivatization of related precursor molecules. For example, one could start with a precursor that already contains the 3,5-dimethoxyphenyl moiety and then introduce the 4-oxobutyric acid side chain.

An alternative approach involves the modification of a precursor that has a different functional group at the 4-position of the butyric acid chain. For instance, a precursor with a nitrile or an ester group could be hydrolyzed to yield the desired carboxylic acid.

Esterification of the Carboxylic Acid Moiety (e.g., Ethyl Ester Formation)

The carboxylic acid functional group of this compound can be readily converted to its corresponding ester, a common transformation in organic synthesis to protect the carboxylic acid, increase solubility in organic solvents, or to serve as an intermediate for further reactions. The formation of the ethyl ester, ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate, is a representative example of this esterification process.

One of the most common and straightforward methods for this transformation is Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.

Reaction Scheme:

The general procedure involves dissolving this compound in a large excess of absolute ethanol, followed by the addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated under reflux for several hours. After the reaction is complete, the excess ethanol is removed under reduced pressure, and the residue is neutralized, typically with a sodium bicarbonate solution. The crude ester can then be extracted with an organic solvent like ethyl acetate and purified by column chromatography or distillation.

Alternative, milder methods for esterification exist to avoid the harsh conditions of strong acids, which could potentially lead to side reactions. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can be employed for the efficient esterification of carboxylic acids with alcohols under neutral conditions. researchgate.net

Analogous Synthetic Pathways from Related Aromatic Systems

The synthesis of this compound is a specific example of a broader class of reactions used to prepare 4-aryl-4-oxobutanoic acids. The core of this synthesis is the Friedel-Crafts acylation , a powerful method for attaching an acyl group to an aromatic ring. The general applicability of this reaction allows for the synthesis of a wide array of analogous compounds by simply varying the aromatic substrate.

A well-documented analogous pathway is the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid . This compound is prepared via a Friedel-Crafts reaction between toluene and succinic anhydride, with aluminum chloride serving as the Lewis acid catalyst. wikipedia.org This reaction is a staple in undergraduate organic chemistry laboratory curricula, demonstrating the fundamental principles of electrophilic aromatic substitution.

Another closely related example is the synthesis of 4-(3',4'-dimethoxyphenyl)-4-oxobutanoic acid . In this case, 1,2-dimethoxybenzene (veratrole) is treated with succinic anhydride in the presence of aluminum chloride. prepchem.com This synthesis highlights how the methodology can be applied to aromatic rings with different substitution patterns, leading to a variety of keto acids that can serve as precursors for more complex molecules.

A more general patent describes the production of 4-alkoxyphenyl-4-oxo-butyric acids by reacting an alkoxybenzene with succinic anhydride using a Lewis acid catalyst in a dichlorobenzene solvent. google.com This indicates the industrial relevance and scalability of this synthetic approach.

The following table summarizes these analogous synthetic pathways:

| Target Compound | Aromatic Substrate | Acylating Agent | Catalyst |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | Toluene | Succinic anhydride | Aluminum chloride |

| 4-(3',4'-Dimethoxyphenyl)-4-oxobutanoic acid | 1,2-Dimethoxybenzene | Succinic anhydride | Aluminum chloride |

| 4-Alkoxyphenyl-4-oxo-butyric acids | Alkoxybenzene | Succinic anhydride | Lewis Acid |

These examples underscore the versatility of the Friedel-Crafts acylation of aromatic compounds with succinic anhydride as a robust and general method for the synthesis of 4-aryl-4-oxobutanoic acids. The specific electronic and steric properties of the substituted benzene (B151609) ring will influence the reaction conditions and the yield of the desired product.

Structural Modifications and Design of Novel Derivatives of 4 3,5 Dimethoxyphenyl 4 Oxobutyric Acid

Strategic Functionalization of the Dimethoxyphenyl Moiety

Strategies for functionalization may include:

Demethylation or Ether Cleavage: Conversion of the methoxy (B1213986) groups to hydroxyl groups can provide sites for further derivatization and can introduce hydrogen bonding capabilities.

Electrophilic Aromatic Substitution: The phenyl ring can undergo reactions such as nitration, halogenation, or acylation to introduce a variety of functional groups, further diversifying the chemical space of the derivatives.

Modification of Substituents: If other functional groups are present, such as the formyl group in the aforementioned "BAL" linker, they can be converted into other functionalities like oximes, hydrazones, or carboxylic acids. mdpi.com

These modifications are fundamental in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Alterations to the Butyric Acid Chain and Oxo Group

The butyric acid chain and the oxo group are also prime targets for structural modifications. Alterations in this part of the molecule can affect its polarity, flexibility, and ability to act as a linker.

Key modifications include:

Chain Length Variation: The four-carbon chain can be shortened or extended to modulate the distance between the aromatic moiety and the terminal carboxylic acid group.

Reduction of the Oxo Group: The ketone can be reduced to a secondary alcohol, which introduces a chiral center and changes the electronic character and shape of the molecule.

Modification of the Carboxylic Acid: The terminal carboxyl group is readily converted into esters, amides, or other acid derivatives, which is a common strategy for creating prodrugs or intermediates for further synthesis. arabjchem.org

Introduction of Unsaturation: A double bond can be introduced into the butyric acid chain, for example, to create 4-aryl-4-oxobut-2-enoic acid derivatives, which can then be used to synthesize various heterocyclic compounds. researchgate.net

A patent describing the production of 4-alkoxyphenyl-4-oxo-butyric acids highlights the industrial relevance of modifying the butyric acid portion for the synthesis of further products like tetralones. google.com

Synthesis of Esters and Amides as Chemical Precursors

The carboxylic acid functionality of 4-(3,5-dimethoxyphenyl)-4-oxobutyric acid is a versatile handle for the synthesis of various derivatives, with esters and amides being the most common. These derivatives often serve as crucial chemical precursors for more complex molecules.

The synthesis of esters can be achieved through standard esterification methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst. For example, the synthesis of 4-(4-methoxyphenyl)-3-oxobutanoic acid, ethyl ester is a known procedure. prepchem.com Another efficient method involves the use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates the condensation of carboxylic acids and alcohols. researchgate.net

Amide synthesis is also a well-established transformation. It can be accomplished by activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with an amine. prepchem.com Modern methods often employ coupling agents to facilitate the reaction between the carboxylic acid and an amine directly, which is a key step in the preparation of many active pharmaceutical ingredients. chemrxiv.org The synthesis of a dimethoxy amide chalcone (B49325) derivative involved the amidation of a chalcone with succinic anhydride (B1165640), demonstrating the formation of an amide linkage in a related molecular framework. mdpi.com

Table 1: Examples of Ester and Amide Synthesis Reactions

| Derivative Type | General Reaction | Key Reagents | Reference |

|---|---|---|---|

| Ester | Carboxylic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DMTMM) | researchgate.net |

| Amide | Carboxylic Acid + Amine | Coupling agent (e.g., CDI, EDC) or conversion to acyl chloride (e.g., SOCl₂) | chemrxiv.org |

Development of Complex Derivatives (e.g., Pyrazoline-based Compounds, Organotin Complexes)

Building upon the basic scaffold of this compound, more complex derivatives with unique structural and electronic properties have been developed. Notable examples include pyrazoline-based compounds and organotin complexes.

Pyrazoline-based Compounds: Pyrazolines are five-membered heterocyclic compounds known for a wide range of biological activities. nih.gov They can be synthesized from chalcones, which in turn can be prepared via a Claisen-Schmidt condensation involving a substituted acetophenone. A chalcone derived from a dimethoxyphenyl moiety can react with hydrazine (B178648) or its derivatives to form a pyrazoline ring. bohrium.comresearchgate.net For instance, a pyrazoline derivative, 5-(3,4-dimethoxy-phenyl)-3-(2,5-dimethyl-thiophene-3-yl),-4,5-dihydro-pyrazole-1-carbothioic acid amide, has been synthesized and studied for its optical properties. bohrium.comresearchgate.net

Organotin Complexes: The carboxylic acid group of the parent molecule can act as a ligand to coordinate with metal ions, forming organometallic complexes. Organotin(IV) compounds, in particular, have attracted attention due to their diverse biological activities. rdd.edu.iqresearchgate.net The synthesis of organotin carboxylates involves the reaction of the carboxylic acid with an organotin(IV) precursor, such as an organotin oxide or hydroxide. bsmiab.org These reactions can lead to complexes with varying coordination geometries around the tin atom, including trigonal bipyramidal and octahedral structures, which can influence their biological effects. bsmiab.orgnih.gov The resulting complexes can exist as monomers, dimers, or polymers. bsmiab.org

Table 2: Synthesis of Complex Derivatives

| Derivative Class | Synthetic Precursor | Key Reaction | Resulting Structure | Reference |

|---|---|---|---|---|

| Pyrazolines | Dimethoxyphenyl-chalcone | Cyclocondensation with hydrazine hydrate | Five-membered heterocyclic ring | nih.govbohrium.com |

| Organotin Complexes | Carboxylic acid | Reaction with organotin(IV) oxide/hydroxide | Coordination complex with Sn-O bonds | researchgate.netbsmiab.org |

Structure-Activity Relationship (SAR) Studies on Analogues of this compound

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure affect its biological activity, guiding the design of more potent and selective compounds. For analogues of this compound, SAR studies focus on the contributions of the dimethoxyphenyl moiety, the linker, and the terminal functional group.

Studies on related compounds have provided valuable insights. For example, in a series of 2,5-dimethoxyphenyl isopropylamine (B41738) analogues, the lipophilicity of the substituent at the 4-position of the phenyl ring was found to correlate with receptor affinity. nih.gov This suggests that modifying the substitution pattern on the dimethoxyphenyl ring of the title compound could significantly impact its biological profile.

In another study on 2H-chromene derivatives, the presence of specific groups at certain positions was found to be essential for potent receptor binding affinity. researchgate.net This highlights the importance of the spatial arrangement and electronic nature of the substituents. For derivatives of this compound, key SAR considerations would include:

The Dimethoxyphenyl Moiety: The position and nature of the methoxy groups are likely critical. Shifting them to other positions (e.g., 3,4-dimethoxy) or replacing them with other alkoxy groups could modulate activity. nih.govmdpi.com

The Butyric Acid Chain: The length and flexibility of the four-carbon linker can influence how the molecule fits into a binding site. The presence and position of the oxo group are also important determinants of activity.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, providing a more quantitative understanding of the SAR. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for 4 3,5 Dimethoxyphenyl 4 Oxobutyric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid, ¹H NMR spectroscopy is used to identify the different types of protons and their neighboring environments. The aromatic protons on the dimethoxyphenyl ring are expected to produce distinct signals, with their splitting patterns revealing their substitution pattern. The two methoxy (B1213986) groups (-OCH₃) would typically appear as a sharp singlet, integrating to six protons. The aliphatic protons of the butyric acid chain would appear as two distinct multiplets, typically triplets, corresponding to the two methylene (B1212753) (-CH₂-) groups adjacent to the carbonyl and carboxyl functions, respectively.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbonyl carbons (from the ketone and carboxylic acid), the aromatic carbons (including those bonded to the methoxy groups), the methoxy carbons themselves, and the two methylene carbons of the acid chain. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon of the ketone is typically found further downfield than the carbonyl of the carboxylic acid.

Detailed analysis of a closely related compound, which also contains a dimethoxyphenyl moiety and a butanoic acid chain, provides insight into the expected chemical shifts. mdpi.com

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C2', C6') | ~7.1 - 7.2 | Doublet (d) | 2H |

| Aromatic H (C4') | ~6.6 - 6.7 | Triplet (t) | 1H |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 6H |

| Methylene (-CH₂-CO-Ar) | ~3.2 - 3.3 | Triplet (t) | 2H |

| Methylene (-CH₂-COOH) | ~2.7 - 2.8 | Triplet (t) | 2H |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~197 - 198 |

| Carboxylic Acid Carbonyl (COOH) | ~173 - 174 |

| Aromatic C1' | ~138 |

| Aromatic C3', C5' | ~160 - 161 |

| Aromatic C2', C6' | ~105 - 106 |

| Aromatic C4' | ~107 - 108 |

| Methoxy (-OCH₃) | ~55 - 56 |

| Methylene (-CH₂-CO-Ar) | ~33 - 34 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₂H₁₄O₅), high-resolution mass spectrometry (HRMS) can determine its molecular weight with high precision, allowing for the confirmation of its elemental composition. mdpi.com The expected monoisotopic mass is approximately 238.0841 g/mol .

Electron impact (EI) or electrospray ionization (ESI) techniques are commonly used to generate ions. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the intact molecule. Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include cleavage adjacent to the carbonyl groups. libretexts.org Key expected fragments could result from:

Loss of a water molecule ([M-H₂O]⁺).

Loss of the carboxylic acid group ([M-COOH]⁺).

Cleavage of the butyric acid chain, leading to a benzoyl cation fragment (C₉H₉O₃⁺, m/z ≈ 165).

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion Type | Formula | Predicted m/z | Interpretation |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | C₁₂H₁₅O₅⁺ | 239.0914 | Intact molecule with proton |

| Fragment 1 | C₉H₉O₃⁺ | 165.0546 | Loss of propanoic acid moiety |

| Fragment 2 | C₁₂H₁₃O₄⁺ | 221.0808 | Loss of water from [M+H]⁺ |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation. For this compound, the spectrum would show characteristic absorption bands. A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. vscht.cz Strong, sharp peaks would indicate the C=O stretching of the ketone (typically ~1680 cm⁻¹) and the carboxylic acid (typically ~1710 cm⁻¹). Aromatic C-H and C=C stretching vibrations, as well as C-O stretching from the ether linkages, would also be present. mdpi.com

FT-Raman spectroscopy, which measures the inelastic scattering of laser light, provides complementary information. While C=O stretches are visible in Raman, aromatic C=C stretching vibrations are often particularly strong and provide a characteristic fingerprint. ojp.gov The symmetric vibrations of the benzene (B151609) ring and the C-O-C bonds of the methoxy groups would also be readily observed. nih.govojp.gov The combination of both FT-IR and FT-Raman provides a more complete vibrational analysis of the molecule.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | Weak / Not observed |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Strong |

| Aliphatic C-H | C-H stretch | 2980 - 2850 | Medium |

| Carboxylic Acid | C=O stretch | ~1710 (strong) | Medium |

| Ketone | C=O stretch | ~1680 (strong) | Medium |

| Aromatic C=C | C=C stretch | 1600, 1585, 1450 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

For this compound, a single-crystal X-ray diffraction study would reveal its solid-state conformation. kfupm.edu.sa It would confirm the planarity of the phenyl ring and provide precise measurements of the C-C, C=O, C-O, and O-H bond lengths. Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the carboxylic acid groups (which often form dimers) and other weaker van der Waals interactions. This information is invaluable for understanding the physical properties of the solid material.

Interactive Table: Representative X-ray Crystallography Data for an Organic Molecule

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c) | Lengths of the unit cell axes (Å) |

| Unit Cell Angles (α, β, γ) | Angles of the unit cell axes (°) |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

| Bond Lengths | e.g., C=O, C-O, C-C (Å) |

| Bond Angles | e.g., O-C-C, C-C-C (°) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The primary chromophore in this compound is the 3,5-dimethoxybenzoyl group. The UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions associated with the aromatic ring and the carbonyl group, which are typically strong and occur at shorter wavelengths. A weaker absorption at a longer wavelength, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, may also be observed. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity.

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Transition | Chromophore | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π→π* | Aromatic Ring / Carbonyl | ~220 - 280 | High |

Computational Chemistry and Theoretical Investigations of 4 3,5 Dimethoxyphenyl 4 Oxobutyric Acid

Computational chemistry provides powerful tools for understanding the structural, electronic, and reactive properties of molecules at an atomic level. Theoretical investigations of 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid have employed a variety of methods to elucidate its molecular characteristics and predict its behavior. These studies offer insights that complement experimental findings and guide further research.

Applications of 4 3,5 Dimethoxyphenyl 4 Oxobutyric Acid in Chemical Science and Technology

Utilization as a Building Block in Complex Organic Synthesis

4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid serves as a versatile building block in the synthesis of complex organic molecules, primarily due to the presence of two key functional groups: a ketone and a carboxylic acid. This bifunctionality allows for a variety of chemical transformations, making it a valuable synthon for the construction of intricate molecular architectures, particularly heterocyclic compounds. ajrconline.org

The reactivity of 4-aryl-4-oxobutanoic acids, such as the title compound, has been explored in the synthesis of bicyclic nitrogen-containing heterocycles. For instance, these compounds can react with binucleophiles like aliphatic diamines to form fused ring systems such as pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.orgarabjchem.org The reaction typically proceeds through the formation of an amide linkage followed by an intramolecular cyclization, showcasing the utility of the keto and carboxylic acid moieties in a sequential manner. The 3,5-dimethoxyphenyl group in the target molecule can influence the reactivity and properties of the resulting complex structures.

Furthermore, the general class of 4-aryl-2,4-dioxobutanoic acids, which are structurally related to the title compound, are known to react with diazoalkanes to yield substituted pyrazoles and other heterocyclic systems. pleiades.online This highlights the potential of this compound to be employed in similar synthetic strategies to access a diverse range of complex molecules with potential biological activities. The strategic placement of the functional groups within the molecule allows for controlled and predictable reaction pathways, making it an attractive starting material for synthetic chemists.

Contributions to Materials Science: Development of Polymers with Tuned Electronic or Optical Properties

While specific examples of the direct use of this compound in materials science are not prominent in the literature, the structural features of this compound suggest its potential as a monomer or a precursor for the synthesis of functional polymers. The incorporation of the 3,5-dimethoxyphenyl unit into a polymer backbone can be a strategy to tune the material's electronic and optical properties.

A patent has described the preparation of polymers from functionalized dimethoxyphenol monomers, which can exhibit improved properties such as higher glass transition temperatures and thermal stability. google.com This indicates that the inclusion of dimethoxyphenyl moieties in polymer structures is a viable approach to tailor their physical characteristics. The electron-donating nature of the two methoxy (B1213986) groups on the phenyl ring can increase the electron density of the aromatic system. If incorporated into a conjugated polymer, this could lower the band gap energy, potentially leading to materials with enhanced conductivity or specific optical absorption and emission properties. researchgate.netmdpi.com

Function as a Reagent or Catalyst in Specific Organic Transformations

This compound can function as a key reagent or synthon in various organic transformations, particularly in the synthesis of heterocyclic structures. Its value lies in its ability to participate in reactions that form multiple new chemical bonds in a controlled manner.

The general class of 4-aryl-4-oxobutanoic acids are well-established precursors for the synthesis of a wide array of heterocyclic compounds. arabjchem.orgarabjchem.org These reactions often involve the condensation of the oxobutanoic acid with various nucleophiles, leading to the formation of five- or six-membered rings. For example, their reaction with hydrazines can yield pyridazinones, and with hydroxylamine, they can form oxazines. The specific substitution on the aryl group can influence the reaction pathway and the properties of the final products.

While not a catalyst in the traditional sense of being regenerated after a reaction cycle, this compound acts as a crucial reactant that enables the construction of complex molecular frameworks. The term "reagent" in this context refers to its role in facilitating the assembly of these intricate structures. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with various reagents has been a subject of interest to understand the mechanisms and to optimize the synthesis of target molecules. arabjchem.org The predictable reactivity of its functional groups makes it a reliable tool for synthetic organic chemists.

Mechanistic Biological Investigations of 4 3,5 Dimethoxyphenyl 4 Oxobutyric Acid and Its Analogues in Vitro and Molecular Level

Enzyme Inhibition and Modulation of Enzymatic Activity

The 4-aryl-4-oxobutanoic acid scaffold is a key structural motif found in various enzyme inhibitors. Modifications to the aryl group, such as the inclusion of dimethoxy substituents, can significantly influence potency and selectivity.

Kynurenine-3-monooxygenase (KMO), also known as kynurenine-3-hydroxylase, is a critical enzyme in the tryptophan degradation pathway. nih.gov Its inhibition is a therapeutic strategy for neurodegenerative diseases, as it can shift the metabolic pathway towards the production of the neuroprotective metabolite kynurenic acid. mdpi.comfrontiersin.org The 4-phenyl-4-oxobutanoic acid core structure is a well-established scaffold for potent KMO inhibitors. nih.gov

A structure-activity relationship (SAR) study on the benzoylalanine side chain, a precursor to this scaffold, led to the development of a new class of KMO inhibitors based on 4-phenyl-4-oxobutanoic acid. nih.govcapes.gov.br Research indicated that the α-amino group of the parent compound was not essential for inhibition, whereas the carboxylic acid moiety was crucial for activity. frontiersin.org This led to the synthesis and evaluation of various 4-aryl-4-oxobutanoic acid derivatives. frontiersin.org

Key findings from these studies on analogues revealed that substitutions on the phenyl ring and modifications at the C2 position of the butanoic acid chain significantly impact inhibitory potency. For instance, introducing a hydroxyl or benzyl (B1604629) group at the C2 position and dichloro-substituents on the phenyl ring resulted in compounds with high affinity for the enzyme. nih.govcapes.gov.br The compound 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid emerged as particularly potent derivatives. nih.gov Given these findings, it is plausible that the 3,5-dimethoxy substitution pattern of 4-(3,5-dimethoxyphenyl)-4-oxobutyric acid would also confer inhibitory activity against KMO, although its specific potency remains to be determined experimentally.

| Compound Name | Substitution on Phenyl Ring | Substitution at C2 of Butanoic Acid | IC₅₀ (µM) |

|---|---|---|---|

| 2-Hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | 3,4-dichloro | -OH | 0.25 |

| 2-Benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | 3,4-dichloro | -CH₂-Ph | 0.30 |

| 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | 3,4-dichloro | -H | 15 |

| 4-Phenyl-4-oxobutanoic acid | None | -H | >100 |

Cyclooxygenase (COX) enzymes are key mediators of inflammation. mdpi.com While direct studies on this compound are lacking, research on other methoxy-substituted aromatic compounds provides a framework for predicting its potential activity against COX-2. nih.gov The presence and position of methoxy (B1213986) groups on a phenyl ring attached to a core heterocyclic or linear structure are known to be important for both the potency and selectivity of COX-2 inhibition. mdpi.comnih.gov

| Compound ID | Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|---|

| A2 | -Cl | 26.88 | 23.26 | 1.15 |

| A3 | -OCH₃ | 266.38 | 28.87 | 9.24 |

| A6 | -NO₂ | 34.53 | 28.41 | 1.21 |

| Meloxicam (Reference) | N/A | 137.88 | 12.50 | 11.03 |

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.goviglobaljournal.com Consequently, urease inhibitors are of significant interest for treating infections. nih.gov A wide range of natural and synthetic compounds, particularly those with phenolic and flavonoid structures, have been investigated for urease inhibitory activity. iglobaljournal.comnih.gov

Phenolic compounds are known to inhibit urease, and their activity is often related to the substitution pattern on the aromatic ring. iglobaljournal.com While there is no specific research on this compound as a urease inhibitor, its dimethoxyphenyl group is a derivative of a phenolic structure. The electronic and steric properties conferred by the methoxy groups could influence its ability to interact with the active site of the urease enzyme, potentially by chelating the nickel ions or interacting with key amino acid residues. However, without direct experimental data, its potential as a urease inhibitor remains speculative.

The 4-aryl-4-oxobutanoic acid scaffold demonstrates the ability to modulate the activity of different enzymes based on the specific substitutions on its structure. As seen in the case of KMO inhibitors, modifications to the aryl ring and the butanoic acid chain can dramatically alter the inhibitory potency from an IC₅₀ value of over 100 µM to the nanomolar range. nih.govfrontiersin.org Similarly, the presence of methoxy groups on an aryl ring is a recurring theme in the design of selective COX-2 inhibitors, where these groups help to anchor the molecule within the enzyme's active site. nih.govnih.gov

The ability of different functional groups to interact with specific amino acid residues—such as the carboxylic acid forming salt bridges, or methoxy groups acting as hydrogen bond acceptors—underpins the modulation of enzyme activity. nih.govnih.gov Therefore, this compound possesses two key features for enzyme interaction: a carboxylic acid group essential for binding in KMO analogues and a dimethoxyphenyl group, which is known to contribute to binding in COX-2 analogues. frontiersin.orgmdpi.com This suggests the compound has the potential to be a modulator of various enzymes, with its specific targets and effects depending on the precise architecture of the respective enzyme active sites.

Molecular Target Identification and Interaction Studies

Understanding how a compound binds to its protein target at a molecular level is crucial for rational drug design. This is often achieved through molecular docking and X-ray crystallography studies.

While the binding profile of this compound itself has not been characterized, the interactions of its core structures with protein targets have been elucidated.

Kynurenine-3-Monooxygenase (KMO): The binding mode of the 4-aryl-4-oxobutanoic acid class of inhibitors is well-understood, thanks in part to the co-crystallization of the potent inhibitor UPF-648 with KMO. frontiersin.org These inhibitors occupy the substrate-binding site, with the carboxylic acid group being essential for establishing key interactions. The aryl group is positioned in a pocket that can accommodate various substituents, which explains why different patterns of halogenation or methoxylation can modulate binding affinity. frontiersin.org

| Interaction Type | Interacting Residues in COX-2 Active Site |

|---|---|

| Hydrogen Bonding | Arg120, Tyr355, Ser530, Met522, Trp387 |

| Hydrophobic Contacts | Leu352, Val349, Leu359, Phe518, Gly526, Ala527 |

DNA Interaction Mechanisms (e.g., Intercalation)

The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents, particularly in cancer chemotherapy. One of the primary modes of interaction is intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. This process can lead to structural distortions of the DNA, interfering with essential cellular processes such as DNA replication and transcription, ultimately triggering cell death. While numerous compounds are known to function as DNA intercalators, specific studies detailing the direct interaction of this compound with DNA are not extensively documented in the available literature.

Inhibition of Specific Biological Factors (e.g., Placenta Growth Factor PIGF-1)

Placenta Growth Factor (PlGF) is a key protein in the vascular endothelial growth factor (VEGF) family that plays a significant role in angiogenesis, the formation of new blood vessels. nih.gov While crucial during embryonic development, its activity is also implicated in pathological conditions such as tumor growth and preeclampsia. nih.govnih.gov Elevated levels of PlGF can promote the vascularization of tumors, making it a target for anti-angiogenic therapies. Conversely, an imbalance between PlGF and anti-angiogenic factors like soluble fms-like tyrosine kinase-1 (sFlt-1) is associated with placental dysfunction. nih.gov

The inhibition of PlGF is a validated therapeutic strategy. For instance, specific antibodies against PlGF have been shown to inhibit the growth of tumors that are resistant to VEGF receptor inhibitors. nih.gov While the therapeutic potential of inhibiting PlGF is clear, direct evidence from preclinical studies demonstrating the inhibition of PlGF-1 by this compound has not been identified in the current body of research. The investigation of small molecules that can modulate the activity of growth factors like PlGF remains an active area of drug discovery. Compounds with anti-proliferative and anti-angiogenic properties are potential candidates for such roles, but specific assays are required to confirm their inhibitory activity against biological factors like PlGF-1.

Cellular Pathway Modulation in Preclinical Models (in vitro)

Induction of Apoptosis and Oxidative Stress in Cancer Cell Lines

While direct studies on this compound are limited, research on structurally related analogues highlights the potential of the 3,5-dimethoxyphenyl moiety in mediating anticancer effects through the induction of apoptosis and oxidative stress. Apoptosis, or programmed cell death, is a critical process for eliminating malignant cells, and its induction is a primary goal of many cancer therapies. mdpi.commdpi.com

A notable analogue, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, has demonstrated the ability to induce apoptotic cell death in a dose-dependent manner in HCT116 and SW480 colon cancer cell lines. nih.govnih.gov This process involves the activation of key apoptotic pathways. Mechanistically, treatment with this compound led to an increased expression of pro-apoptotic proteins such as Bax and the activation of effector caspases like caspase-3 and caspase-8. nih.gov Concurrently, a decrease in the expression of the anti-apoptotic protein Bcl-2 was observed. nih.gov This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.

Furthermore, compounds containing dimethoxyphenyl groups, such as 4,4'-dimethoxychalcone (B191108) (DMC), have been shown to increase the production of reactive oxygen species (ROS). nih.gov Elevated ROS levels create a state of oxidative stress, which can damage cellular components and trigger apoptosis. mdpi.com High levels of mitochondrial ROS (mtROS) are known to induce apoptosis by oxidizing mitochondrial pores. mdpi.com The anticancer activity of another related compound, 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol (TMBP), in the NCI-H460 lung cancer cell line was also linked to the induction of increased ROS and nitric oxide, leading to metabolic stress and apoptosis. nih.gov These findings collectively suggest that the 3,5-dimethoxyphenyl group is a key pharmacophore in compounds designed to induce apoptosis and oxidative stress in cancer cells.

Table 1: Effects of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol on Apoptotic Markers in Colon Cancer Cells

| Apoptotic Marker | Effect Observed | Pathway Implication |

|---|---|---|

| Bax | Upregulation | Pro-apoptotic (Intrinsic Pathway) |

| Bcl-2 | Downregulation | Anti-apoptotic (Intrinsic Pathway) |

| Cleaved Caspase-3 | Upregulation | Executioner Caspase (Common Pathway) |

| Cleaved Caspase-8 | Upregulation | Initiator Caspase (Extrinsic Pathway) |

| Fas/DR3 (Death Receptors) | Upregulation | Extrinsic Pathway Activation |

Data synthesized from studies on analogue compounds. nih.gov

Impact on Cell Proliferation and Metabolic Pathways

Compounds featuring the 3,5-dimethoxyphenyl structural motif have been shown to exert significant inhibitory effects on cancer cell proliferation. The analogue (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol effectively inhibits the growth of colon cancer cells. nih.govnih.gov This anti-proliferative activity is linked to the modulation of key signaling pathways that are often dysregulated in cancer. Specifically, this compound was found to suppress the DNA binding activity of two critical transcription factors: signal transducer and activator of transcription 3 (STAT3) and nuclear factor κB (NF-κB). nih.gov Both STAT3 and NF-κB are known to regulate the expression of genes involved in cell survival, proliferation, and inflammation, and their constitutive activation is a hallmark of many cancers. nih.gov By inhibiting these pathways, the compound effectively halts the cancer cell growth cycle.

The induction of apoptosis and inhibition of proliferation invariably impact cellular metabolism. Cancer cells exhibit altered metabolic pathways, famously characterized by an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect). Therapeutic agents that induce oxidative stress and disrupt mitochondrial function can interfere with both oxidative phosphorylation and glycolysis. mdpi.com For instance, the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine, another dimethoxyphenyl compound, have been studied, showing that oxidative deamination and demethylation are key metabolic routes. nih.govresearchgate.net While specific studies mapping the metabolic reprogramming induced by this compound are not available, it is plausible that its biological activities would involve significant alterations in cellular energy metabolism, a common consequence of treatment with cytotoxic agents. frontiersin.org

Enhancement of Cellular ATP Production (e.g., in Mitochondrial Disease Models)

Mitochondria are central to cellular energy production, generating the majority of cellular ATP through oxidative phosphorylation (OXPHOS). nih.govresearchgate.net In mitochondrial diseases, genetic mutations impair this process, leading to severe cellular energy deficits. nih.gov Some therapeutic strategies for these conditions aim to enhance mitochondrial function or boost ATP production.

However, there is currently no evidence in the scientific literature to suggest that this compound or its close analogues enhance cellular ATP production. In fact, the activities of related compounds in cancer models point toward a contrary effect. The induction of oxidative stress and apoptosis, as seen with analogues like 4,4'-dimethoxychalcone and (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, is often associated with mitochondrial dysfunction, including the loss of mitochondrial membrane potential. nih.govnih.gov Such disruption would typically lead to a decrease, rather than an increase, in the efficiency of OXPHOS and ATP synthesis. mdpi.com Preclinical models, such as the Ndufs4 knockout mouse which models Leigh syndrome (a mitochondrial disease), are used to study the consequences of mitochondrial dysfunction and to test potential therapies, but compounds from the dimethoxyphenyl class have not been reported in the context of improving bioenergetics in these models. nih.govresearchgate.net

Antimicrobial Activity Evaluation (in vitro)

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Natural and synthetic compounds containing moieties like the dimethoxyphenyl group are of interest for their potential biological activities. Chalcones, which are precursors to flavonoids and share structural similarities with the subject compound, are known for a wide spectrum of pharmacological properties, including antibacterial activity. mdpi.com

While direct antimicrobial testing results for this compound are not specified in the available literature, numerous studies have confirmed the antimicrobial potential of various dimethoxyphenyl derivatives and related chemical classes. For example, some N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have demonstrated a broad spectrum of activity, affecting both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com Similarly, other heterocyclic compounds derived from oxobutanoic acid have shown moderate to high activity against various bacterial strains. mdpi.com

The antimicrobial efficacy of these classes of compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The activity can vary significantly based on the specific substitutions on the aromatic rings and the nature of the heterocyclic system.

Table 2: Examples of In Vitro Antimicrobial Activity of Related Compound Classes

| Compound Class | Tested Microorganism | Activity Noted |

|---|---|---|

| Pyrazolothiazol-4(5H)-one derivatives | Bacillus subtilis (Gram-positive) | Moderate to Excellent |

| Pyrazolothiazol-4(5H)-one derivatives | Escherichia coli (Gram-negative) | Moderate to Excellent |

| Pyrazolothiazol-4(5H)-one derivatives | Aspergillus niger (Fungus) | Moderate |

| Pyrazolothiazol-4(5H)-one derivatives | Candida albicans (Fungus) | Good |

| Coumarin-thiadiazole derivatives | Staphylococcus aureus (Gram-positive) | Significant (15-22 mm inhibition zone) |

| Coumarin-thiadiazole derivatives | Pseudomonas aeruginosa (Gram-negative) | Significant (15-22 mm inhibition zone) |

Data represents general findings for related heterocyclic and dimethoxyphenyl compound classes, not the specific subject compound. ijpsonline.comjmchemsci.com

Anti-inflammatory Activity (in vitro)

No published research data was found regarding the in vitro anti-inflammatory activity of this compound or its analogues. Standard in vitro assays to determine such activity often include cyclooxygenase (COX-1 and COX-2) inhibition assays, lipoxygenase (LOX) inhibition assays, and assessments of the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and mediators (e.g., nitric oxide, prostaglandins) in cell-based models like lipopolysaccharide (LPS)-stimulated macrophages. Despite a thorough search, no studies employing these or similar methods for the specified compound were located.

Correlation of Biological Activity with Computational Models

There is no available information from scientific studies that correlates the biological activity of this compound and its analogues with computational models. Such investigations, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations, are crucial for understanding the structural requirements for biological activity and for the rational design of more potent analogues. However, no literature detailing these computational approaches for the anti-inflammatory or other biological activities of this specific compound could be retrieved.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 3,5-dimethoxyacetophenone and a β-keto acid derivative, followed by hydrolysis of the intermediate ester. For example, ethyl acetoacetate reacts with 3,5-dimethoxybenzaldehyde under basic conditions (e.g., KOH/ethanol) to form the corresponding β-keto ester, which is then hydrolyzed to the carboxylic acid using aqueous HCl . Yield optimization requires careful control of reaction temperature (60–80°C) and stoichiometric ratios of reagents. Catalysts like piperidine or acetic acid may enhance condensation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies methoxy groups (δ 3.7–3.9 ppm as singlets) and the ketone/acid protons. C NMR confirms the carbonyl (δ ~200 ppm for ketone, ~170 ppm for carboxylic acid) .

- IR : Strong absorption bands at ~1700 cm (C=O stretch of ketone and carboxylic acid) and ~1250 cm (C-O of methoxy groups) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHO, exact mass 254.0790) and fragmentation patterns .

Q. How do the solubility properties of this compound impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. For biological assays, prepare stock solutions in DMSO (<5% v/v final concentration to avoid cytotoxicity). Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .

Advanced Research Questions

Q. How can conflicting bioactivity data from different assays (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Perform EC/IC titrations to identify concentration-dependent effects.

- Assay-Specific Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, aspirin for anti-inflammatory activity) to validate assay conditions .

- Mechanistic Studies : Use gene expression profiling (e.g., qPCR for inflammatory markers like TNF-α or IL-6) to clarify mode of action .

Q. What computational strategies predict the reactivity and binding affinity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., ketone group for nucleophilic attack) .

- Molecular Docking : Screen against targets like COX-2 or NF-κB using AutoDock Vina. The methoxy groups may engage in hydrophobic interactions, while the carboxylic acid participates in hydrogen bonding .

Q. How can synthetic routes be optimized to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test alternatives to traditional bases (e.g., DBU or ionic liquids) for condensation steps .

- Solvent Optimization : Replace ethanol with THF or acetonitrile to enhance reaction kinetics .

- Purification : Use gradient silica gel chromatography (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.